Dihydrochloride Salt Form Confers Aqueous Solubility Enhancement Relative to Free Base
The dihydrochloride salt form of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate (CAS 2089277-85-8) provides enhanced aqueous solubility compared to its free base counterpart methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate (CAS 1379173-21-3). The dihydrochloride salt carries two equivalents of HCl (MW 251.11 vs 178.19 for the free base), and analogous dihydrochloride salts in the pyrrolo[3,4-b]pyridine series are described as 'soluble in water due to the presence of the dihydrochloride salt form, which enhances its solubility and stability' . The mono-hydrochloride variant (CAS 1432678-81-3, MW 214.65) provides only one HCl equivalent, yielding a predicted logP of -0.739 [1], whereas the dihydrochloride form is expected to exhibit further increased hydrophilicity due to the additional ionizable center.
| Evidence Dimension | Salt form and aqueous solubility profile |
|---|---|
| Target Compound Data | Dihydrochloride salt, MW 251.11 g/mol, two HCl equivalents; water-soluble per class behavior |
| Comparator Or Baseline | Free base (CAS 1379173-21-3, MW 178.19, no HCl); mono-hydrochloride (CAS 1432678-81-3, MW 214.65, one HCl equivalent, predicted logP -0.739) |
| Quantified Difference | MW difference: +72.92 vs free base; +36.46 vs mono-HCl. Salt form described as enhancing aqueous solubility (qualitative). |
| Conditions | Vendor-reported physicochemical properties and computed descriptors (PubChem, Enamine/Chembase) |
Why This Matters
For procurement decisions involving aqueous reaction conditions or biological assay preparation, the dihydrochloride form eliminates the need for in situ salt formation and reduces solubility-related failure risk compared to the free base.
- [1] Chembase / Enamine. methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride (CAS 1432678-81-3), EN300-126632, purity 95%, predicted logP -0.739. View Source
